molecular formula C7H13N3O2S2 B11173639 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide

Cat. No.: B11173639
M. Wt: 235.3 g/mol
InChI Key: PTZWEQUWMCMDQG-UHFFFAOYSA-N
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Description

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide is a chemical compound with the molecular formula C7H13N3O2S2 and a molecular weight of 235.33 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide typically involves the reaction of 5-isobutyl-1,3,4-thiadiazole-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interfere with cellular signaling pathways, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved bioavailability and efficacy in biological systems .

Properties

Molecular Formula

C7H13N3O2S2

Molecular Weight

235.3 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

InChI

InChI=1S/C7H13N3O2S2/c1-5(2)4-6-8-9-7(13-6)10-14(3,11)12/h5H,4H2,1-3H3,(H,9,10)

InChI Key

PTZWEQUWMCMDQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NS(=O)(=O)C

Origin of Product

United States

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